Cas no 1396873-64-5 (6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide)

6-(4-Benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide is a synthetic small molecule featuring a pyridazine core functionalized with a benzylpiperidine moiety and an imidazole-containing ethylcarboxamide side chain. This compound exhibits potential as a versatile intermediate or pharmacophore in medicinal chemistry, particularly in the development of receptor-targeting agents. The benzylpiperidine group enhances lipophilicity and may influence CNS permeability, while the imidazole moiety provides opportunities for hydrogen bonding and metal coordination. Its structural complexity allows for selective interactions with biological targets, making it valuable for exploratory research in neuropharmacology or enzyme modulation. The compound's well-defined synthetic route ensures reproducibility for further derivatization and structure-activity relationship studies.
6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide structure
1396873-64-5 structure
商品名:6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide
CAS番号:1396873-64-5
MF:C22H26N6O
メガワット:390.481443881989
CID:6364687
PubChem ID:71778648

6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide
    • N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide
    • 3-Pyridazinecarboxamide, N-[2-(1H-imidazol-5-yl)ethyl]-6-[4-(phenylmethyl)-1-piperidinyl]-
    • 6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
    • F0696-5181
    • 1396873-64-5
    • 6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]pyridazine-3-carboxamide
    • AKOS024597553
    • インチ: 1S/C22H26N6O/c29-22(24-11-8-19-15-23-16-25-19)20-6-7-21(27-26-20)28-12-9-18(10-13-28)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,25)(H,24,29)
    • InChIKey: ZDUZHUOHDRNQOZ-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCCC2NC=NC=2)=O)=NN=C(N2CCC(CC3=CC=CC=C3)CC2)C=C1

計算された属性

  • せいみつぶんしりょう: 390.21680947g/mol
  • どういたいしつりょう: 390.21680947g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 29
  • 回転可能化学結合数: 7
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 86.8Ų

じっけんとくせい

  • 密度みつど: 1.237±0.06 g/cm3(Predicted)
  • ふってん: 755.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): 12.94±0.46(Predicted)

6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0696-5181-4mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0696-5181-15mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0696-5181-5mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
5mg
$103.5 2023-05-17
Life Chemicals
F0696-5181-2mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F0696-5181-75mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
75mg
$312.0 2023-05-17
Life Chemicals
F0696-5181-10mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F0696-5181-10μmol
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0696-5181-40mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
40mg
$210.0 2023-05-17
Life Chemicals
F0696-5181-50mg
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
50mg
$240.0 2023-05-17
Life Chemicals
F0696-5181-2μmol
6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-4-yl)ethyl]pyridazine-3-carboxamide
1396873-64-5 90%+
2μl
$85.5 2023-05-17

6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide 関連文献

Related Articles

6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamideに関する追加情報

Introduction to Compound with CAS No. 1396873-64-5 and Product Name: 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide

The compound with the CAS number 1396873-64-5 and the product name 6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple heterocyclic rings, including benzylpiperidine, imidazole, and pyridazine, suggests a high degree of molecular complexity that may contribute to its unique pharmacological properties.

Recent studies have highlighted the importance of benzylpiperidine derivatives in the design of central nervous system (CNS) therapeutics. The benzylpiperidine moiety is known for its ability to enhance blood-brain barrier penetration, a critical factor in the development of effective CNS drugs. In the context of the compound under discussion, the 4-benzylpiperidin-1-yl group plays a pivotal role in modulating receptor binding affinity and selectivity. This feature is particularly relevant in the treatment of neurological disorders where precise targeting is essential.

The incorporation of an imidazole ring into the molecular structure further enriches its pharmacophoric potential. Imidazole derivatives are widely recognized for their role in various biological processes, including enzyme inhibition and ion channel modulation. Specifically, the 1H-imidazol-4-yl moiety in this compound may interact with biological targets in a manner that could lead to therapeutic effects. This is especially intriguing given the recent advancements in imidazole-based drugs used for conditions such as hypertension and inflammation.

The pyridazine core, another key structural component, contributes to the compound's overall stability and bioavailability. Pyridazine derivatives have been explored for their antimicrobial and anti-inflammatory properties, making them valuable candidates for further investigation. The pyridazine-3-carboxamide functional group enhances solubility and metabolic stability, which are crucial factors in drug formulation. These attributes collectively position this compound as a promising candidate for preclinical and clinical studies.

Current research trends indicate that multivalent interactions are increasingly being leveraged to improve drug efficacy. The compound's design incorporates multiple binding sites that could facilitate simultaneous interaction with multiple targets, a strategy known as polypharmacology. This approach has shown promise in addressing complex diseases by targeting multiple pathways simultaneously. The synergistic effects observed in such multifunctional compounds could lead to more effective therapeutic outcomes compared to single-target drugs.

In addition to its structural complexity, the compound exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. For instance, its molecular weight and solubility profile are favorable for oral administration, which is a preferred route of delivery for many therapeutic agents. Furthermore, preliminary computational studies suggest that the compound may exhibit good metabolic stability, reducing the likelihood of rapid degradation in vivo.

The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its synthetic challenge and novelty. The multi-step synthesis pathway requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only demonstrate the compound's complexity but also underscore its feasibility for large-scale production if proven effective in subsequent studies.

Evaluation of this compound's pharmacological profile is currently underway in several research laboratories. Initial in vitro studies have shown promising results regarding its interaction with specific enzymes and receptors relevant to neurological disorders. The ability of this molecule to modulate neurotransmitter systems suggests potential applications in treating conditions such as depression, anxiety, and cognitive impairments. However, further investigations are needed to fully elucidate its mechanism of action and therapeutic potential.

The development of novel drug candidates like this one relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The integration of computational modeling, high-throughput screening, and structural biology techniques accelerates the discovery process significantly. By leveraging these tools, researchers can rapidly identify promising candidates and optimize their properties for clinical use. The compound with CAS No. 1396873-64-5 exemplifies how cutting-edge research methodologies can lead to innovative therapeutics.

Future directions for this research include exploring derivative compounds that may enhance potency or selectivity while maintaining favorable pharmacokinetic profiles. Structural modifications based on initial findings could yield compounds with improved therapeutic efficacy without compromising safety margins. Additionally, investigating the compound's interaction with cellular models will provide deeper insights into its biological activity and potential side effects.

In conclusion,6-(4-benzylpiperidin-1-yl)-N-2-(1H-imidazol-4-yl)ethylpyridazine-3-carboxamide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its complex structure, characterized by key moieties such as benzylpiperidine, imidazole, and pyridazine, positions it as a promising candidate for further development into novel therapeutics aimed at treating neurological disorders among other conditions.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd